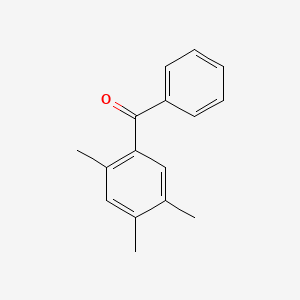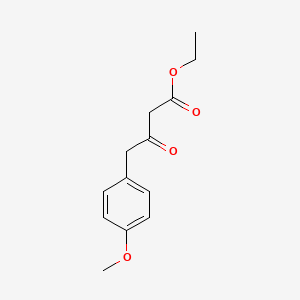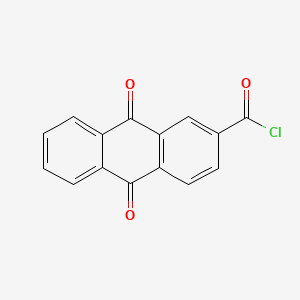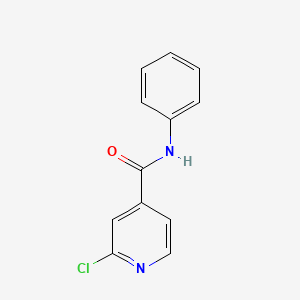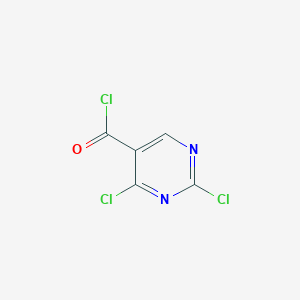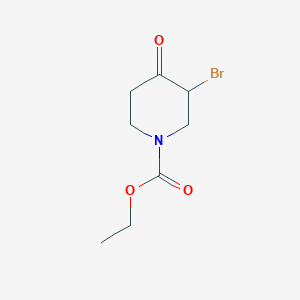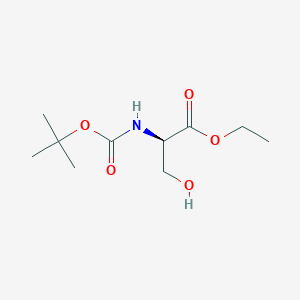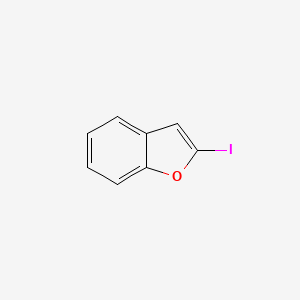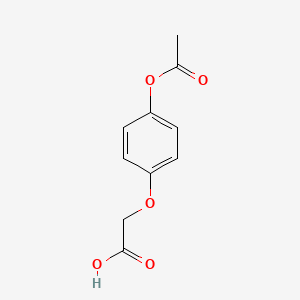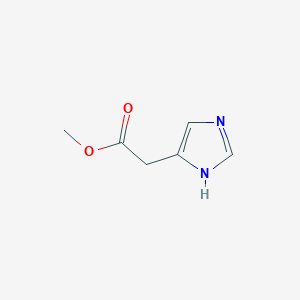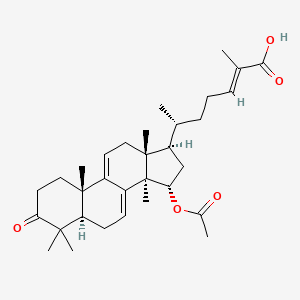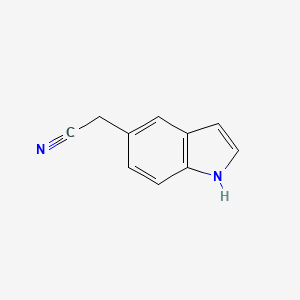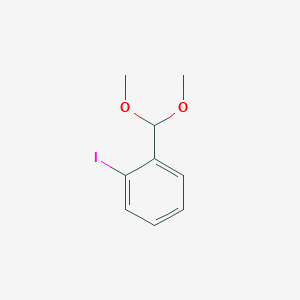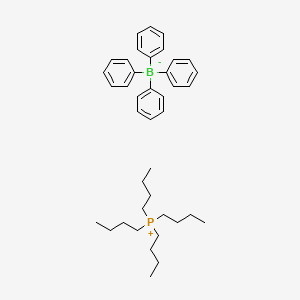
Tetrabutylphosphonium Tetraphenylborate
Descripción general
Descripción
Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 . It is a solid at 20°C and appears as a white to almost white powder or crystal . It is used as a reference electrolyte in physical chemistry of solutions, allowing for a convenient partitioning of thermodynamic properties into single-ion contributions .
Synthesis Analysis
Tetrabutylphosphonium-based Ionic Liquids (PhosILs) with natural organic derived anions were easily prepared by an acid–base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid .Molecular Structure Analysis
The molecular structure of Tetrabutylphosphonium Tetraphenylborate is based on a central boron atom with four phenyl groups . The structure of the anion groups of the ILs influences the performance of forward osmosis .Chemical Reactions Analysis
Tetrabutylphosphonium-based ionic liquids have shown good performance and recyclability in the selective Pd-catalyzed hydrogenation of alkenes, polyenes like linoleic acid, and enantioselective hydrogenation of unsaturated ketones such as isophorone at room temperature under atmospheric H2 pressure .Physical And Chemical Properties Analysis
Tetrabutylphosphonium Tetraphenylborate is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a melting point of 227.0 to 234.0 °C . It is insoluble in water but soluble in Tetrahydrofuran, Acetone, and Chloroform .Aplicaciones Científicas De Investigación
- Thermodynamic Properties of Solvated Ions : Tetrabutylphosphonium Tetraphenylborate has been used in the study of thermodynamic properties of solvated ions. The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .
-
Thermodynamic Studies : This compound has been used in the study of thermodynamic properties of solvated ions . The extra-thermodynamic tetraphenylphosphonium tetraphenylborate assumption has been tested for dimethylsulfoxide using ATR FTIR spectroscopy .
-
Material Science : Given its chemical properties, it could potentially be used in material science research, particularly in the development of new materials .
-
Chemical Synthesis : It might be used as a reagent in chemical synthesis .
-
Chromatography : It could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Safety And Hazards
Tetrabutylphosphonium Tetraphenylborate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Propiedades
IUPAC Name |
tetrabutylphosphanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSZNMGVXKACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554194 | |
| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium Tetraphenylborate | |
CAS RN |
29089-62-1 | |
| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



